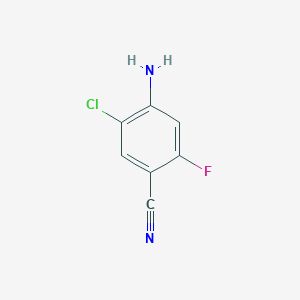

4-Amino-5-chloro-2-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a yellow solid at room temperature and is primarily used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-fluorobenzonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzonitriles.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substituted benzonitriles

- Nitro or nitroso derivatives

- Amino derivatives

Applications De Recherche Scientifique

4-Amino-5-chloro-2-fluorobenzonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Used in the production of dyes, pigments, and agrochemicals

Mécanisme D'action

The mechanism of action of 4-Amino-5-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparaison Avec Des Composés Similaires

- 2-Fluorobenzonitrile

- 4-Amino-2-chlorobenzonitrile

- 5-Amino-2-fluorobenzonitrile

Comparison: 4-Amino-5-chloro-2-fluorobenzonitrile is unique due to the presence of both amino and nitrile functional groups, along with chlorine and fluorine substituents. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .

Activité Biologique

4-Amino-5-chloro-2-fluorobenzonitrile (CAS Number: 1443253-03-9) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring substituted with an amino group, a chlorine atom, and a fluorine atom, along with a nitrile functional group. This unique combination of substituents contributes to its reactivity and biological properties.

Structural Formula

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds designed based on similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited promising results in inhibiting cell proliferation across multiple cancer types .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SNB-19 | 10 | Tubulin inhibition |

| NCI-H460 | 12 | Apoptosis induction | |

| A549 | 15 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 8 | 17 |

| S. aureus | 10 | 15 |

Case Studies

- Anticancer Evaluation : A series of compounds derived from this compound underwent anticancer evaluation against nine different cancer cell lines as per the National Cancer Institute protocol. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

- Antimicrobial Studies : In another study focusing on antimicrobial properties, derivatives demonstrated effective inhibition against various bacterial strains, showcasing the compound's potential as a lead structure for developing new antibiotics .

Applications in Drug Development

Due to its biological activities, this compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its role in drug discovery includes serving as a building block for more complex organic molecules with therapeutic potential .

Propriétés

IUPAC Name |

4-amino-5-chloro-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUGAORSTZPARZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.